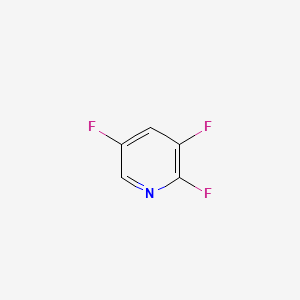

2,3,5-Trifluoropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVOXNTXYMXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382558 | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76469-41-5 | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS 76469-41-5 physical properties and solubility

An In-depth Technical Guide on the Physical Properties and Solubility of 2,3,5-Trifluoropyridine (CAS 76469-41-5)

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the solubility profile, of this compound, identified by the CAS number 76469-41-5. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Core Properties

This compound is a fluorinated aromatic heterocycle.[1] The inclusion of three fluorine atoms on the pyridine ring significantly influences its chemical reactivity and physical characteristics due to the high electronegativity of fluorine.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The fundamental physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76469-41-5 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂F₃N | [1][2][4][6] |

| Molecular Weight | 133.07 g/mol | [2][4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][2][3][4][6] |

| Odor | Sharp, pungent | [1][2] |

| Boiling Point | 102°C | [3][4] |

| Density | 1.499 g/cm³ | [2][3] |

| Refractive Index | 1.422 | [3] |

| Flash Point | 30°C | [2][3][4] |

| pKa (Predicted) | -5.28 ± 0.20 | [8] |

Solubility Profile

This compound exhibits low solubility in aqueous solutions but is readily soluble in various organic solvents.[1] This hydrophobic nature is a key consideration for its handling, formulation, and application in synthetic chemistry.[2][8]

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Low / Insoluble / Difficult to mix | [1][2][3][6][8] |

| 0.198 mg/mL (0.00149 mol/L) | [9] | |

| Organic Solvents | Miscible / Soluble | [1][2] |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | [1][2] |

| Dichloromethane | Miscible | [1] |

| Xylene | Soluble | [2][8] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology can be outlined based on standard industry practices, such as the shake-flask method and high-throughput screening assays.

General Protocol: Shake-Flask Method The shake-flask method is a conventional technique for determining thermodynamic solubility.

-

Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water or a buffer solution) in a sealed flask.

-

Equilibration : The flask is agitated in a temperature-controlled environment (e.g., an overhead shaker or water bath) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation : The saturated solution is carefully separated from the undissolved solid. This is typically achieved through centrifugation or filtration using a low-binding filter.

-

Quantification : The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical technique. Given its aromatic structure, UV/Vis spectroscopy is a potential method. Alternatively, more sensitive and specific methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for accurate quantification.

-

Calculation : A standard calibration curve is generated using solutions of known concentrations to calculate the solubility of the test sample.

The following diagram illustrates a generalized workflow for determining aqueous solubility.

Caption: Generalized workflow for aqueous solubility determination.

Visualization of Physicochemical Relationships

The core identity of a chemical compound dictates its measurable physical and solubility properties. The following diagram illustrates this fundamental relationship for this compound.

Caption: Relationship between compound identity and its properties.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Jiayuan [jy-chemical.com]

- 3. 76469-41-5 | CAS DataBase [m.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. This compound | 76469-41-5 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. China 2 3 5-trifluoropyridine ï¼CAS# 76469-41-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. Sìona 2 3 5-trifluoropyridine ï¼CAS# 76469-41-5) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 9. CAS:76469-41-5, 2,3,5-三氟吡啶-毕得医药 [bidepharm.com]

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the pyridine ring is a cornerstone strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, profoundly alter the electronic landscape of the pyridine core.[1] This guide provides a comprehensive analysis of these electronic effects, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in harnessing the power of fluorination.

Core Electronic Principles: The Duality of the Fluorine Substituent

The net electronic effect of a fluorine atom on the pyridine ring is a balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or mesomeric effect).

-

Inductive Effect (-I) : Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the ring, decreasing the electron density of the entire aromatic system.[2][3] This polarization is permanent and distance-dependent.[4]

-

Resonance Effect (+R) : The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyridine ring. This donation of electron density partially counteracts the inductive effect. However, due to the poor orbital overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance effect is significantly weaker than the inductive effect.[5]

The interplay between these two effects dictates the overall electron density at each position of the ring, influencing the pyridine's basicity, reactivity, and spectroscopic properties.

Caption: Duality of Fluorine's Electronic Effects.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine can be quantified by measuring changes in basicity (pKa), through Hammett substituent constants, and by analyzing NMR chemical shifts.

Impact on Basicity (pKa Values)

The strong inductive withdrawal of electrons by fluorine significantly reduces the electron density on the pyridine nitrogen, making it less basic and lowering its pKa value. The position of the fluorine atom has a pronounced impact on the magnitude of this effect. Fluorination generally leads to a systematic decrease in the pKa of nitrogen-containing heterocyles.[6]

| Compound | pKa (in Water) |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

| (Data compiled from various sources; exact values may vary slightly based on experimental conditions.) |

The pKa of 2-fluoropyridine is the lowest due to the proximity of the highly electronegative fluorine atom to the nitrogen, maximizing the inductive effect. The effect is attenuated in the 3- and 4-positions.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic effect of substituents on reaction rates and equilibria.[7] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing power of a substituent. For fluorine, the values indicate a strong inductive effect at the meta position and a combination of inductive withdrawal and resonance donation at the para position.

| Constant | Value | Predominant Effect |

| σ_meta (σ_m) | 0.34 | Inductive (-I) |

| σ_para (σ_p) | 0.06 | Inductive (-I) > Resonance (+R) |

| (Adapted from Schwarzenbach et al. and other sources)[8][9] |

The positive values confirm that fluorine is an electron-withdrawing group. The much smaller σ_p value compared to σ_m reflects the partial cancellation of the strong -I effect by the weaker +R effect at the para position.[10]

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for probing the electronic environment of fluorinated pyridines. Both ¹³C and ¹⁹F NMR provide valuable insights.

-

¹⁹F NMR : The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[11][12] Electron-withdrawing groups on the ring cause a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[11]

-

¹³C NMR : The carbon attached to fluorine (ipso-carbon) experiences a large downfield shift due to fluorine's electronegativity. Other carbons in the ring also show shifts that reflect the changes in electron density.

| Compound | ¹⁹F Chemical Shift (δ, ppm vs CFCl₃) | ¹³C Chemical Shifts (δ, ppm) |

| 2-Fluoropyridine | -68.9 | C2: 162.7 (d, J=236 Hz), C3: 109.2 (d, J=38 Hz), C4: 138.9 (d, J=15 Hz), C5: 121.6 (d, J=5 Hz), C6: 147.9 (d, J=12 Hz) |

| 3-Fluoropyridine | -126.5 | C2: 145.4 (d, J=12 Hz), C3: 159.9 (d, J=246 Hz), C4: 125.1 (d, J=20 Hz), C5: 122.9 (d, J=5 Hz), C6: 147.1 (d, J=4 Hz) |

| 4-Fluoropyridine | -97.3 | C2/C6: 148.5 (d, J=11 Hz), C3/C5: 110.1 (d, J=20 Hz), C4: 165.2 (d, J=240 Hz) |

| (Data compiled from various sources, including ACS Publications and SpectraBase.[13][14] J = C-F coupling constant.) |

Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned at the 2- or 4-positions, which are ortho and para to the ring nitrogen.[15][16] This reactivity is much faster than with corresponding chloropyridines, an effect attributed to fluorine's high electronegativity which stabilizes the intermediate Meisenheimer complex.[16]

Caption: Generalized SNAr Pathway on 2-Fluoropyridine.

Experimental Protocols

Synthesis: Balz-Schiemann Reaction for 4-Fluoropyridine

This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt.[17]

Materials:

-

4-Aminopyridine

-

42% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Diazotization: Dissolve 4-aminopyridine (153 mmol) in 42% HBF₄ (360 mmol) with gentle heating (40 °C). Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (174 mmol) while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes as the reaction is exothermic.

-

After addition is complete, stir the orange-colored mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Decomposition & Neutralization: Slowly add the reaction mixture to a pre-cooled aqueous solution of NaHCO₃ (357 mmol in 200 mL water). Vigorous gas evolution will occur.

-

The diazonium salt decomposes to form 4-fluoropyridine. The resulting mixture will contain an oily product and potentially gummy brown solids.[17]

-

Extraction: Extract the aqueous mixture multiple times with dichloromethane.

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-fluoropyridine. Further purification may be required.

pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a fluorinated pyridine.

Caption: Workflow for pKa Determination.

Procedure:

-

Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a solution of the fluoropyridine of known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Place the pH electrode in the sample solution. Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the base has been protonated). This point corresponds to the flattest region of the buffer zone in the titration curve.

General Protocol for ¹⁹F NMR Spectroscopy

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the fluoropyridine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Reference Standard: Add a small amount of an internal or external reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard, defined as 0 ppm, but other secondary standards are often used for convenience.[18]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Set the spectrometer to the ¹⁹F nucleus frequency. Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). ¹⁹F NMR is highly sensitive, so acquisition times are often short.[11]

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shift scale using the reference standard. Analyze the chemical shifts, coupling constants (J-coupling), and integration of the signals to determine the structure and electronic environment of the fluorine atom(s).

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 5. Khan Academy [khanacademy.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. global.oup.com [global.oup.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 18. 19F [nmr.chem.ucsb.edu]

The Reactive Landscape of Polyfluorinated Heterocycles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polyfluorinated heterocycles have emerged as crucial building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into heterocyclic scaffolds imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can significantly improve the therapeutic efficacy of drug candidates.[1][2][3] This guide provides a comprehensive overview of the reactivity of these versatile compounds, focusing on the core principles that govern their chemical transformations. We will delve into the key reaction classes, including nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

The high electronegativity of fluorine atoms renders the heterocyclic ring electron-deficient, making it highly susceptible to nucleophilic attack. This phenomenon is the cornerstone of the reactivity of polyfluorinated heterocycles, with nucleophilic aromatic substitution (SNAr) being the most prevalent and synthetically useful transformation.[4][5] The reaction proceeds via a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the position of the fluorine atoms on the heterocyclic ring.

Regioselectivity in SNAr Reactions

The position of nucleophilic attack is highly regioselective and is dictated by the electronic properties of the heterocyclic core. In polyfluorinated pyridines, nucleophilic attack preferentially occurs at the C-4 position, followed by the C-2 and C-6 positions.[6] This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.[7][8] Similarly, in polyfluorinated quinolines, substitution is favored at positions that allow for resonance stabilization of the intermediate involving the nitrogen atom.[9][10] For instance, the reaction of pentafluoropyridine with hydroxybenzaldehydes under mild basic conditions results in exclusive substitution at the C-4 position in nearly quantitative yields.[6]

Quantitative Data for SNAr Reactions

The following table summarizes representative quantitative data for SNAr reactions on various polyfluorinated heterocycles.

| Heterocycle | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Pentafluoropyridine | 4-Hydroxybenzaldehyde | K₂CO₃, DMF, rt, 12h | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | ~95 | [6] |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃, DMF, reflux, 12h | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | >90 | [6] |

| 2,4-Dichloropyrimidine | Secondary Amine | TEA, THF, 80°C, 8h | 2-Chloro-4-aminopyrimidine | 75-90 | [11] |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60°C, 24h | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | 96 | [5] |

| Decafluorobiphenyl | Phenothiazine | K₃PO₄, MeCN, 60°C, 24h | 10-(Nonafluorobiphenyl-4-yl)-10H-phenothiazine | 51 | [5] |

Experimental Protocol: General Procedure for SNAr of a Polyfluoroarene with a Phenothiazine Derivative

Materials:

-

Phenothiazine derivative (1.0 mmol)

-

Polyfluoroarene (2.1 mmol)

-

Base (e.g., K₂CO₃ or K₃PO₄) (4.0 mmol)

-

Anhydrous solvent (e.g., DMF or MeCN) (10 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a screw-capped test tube, add the phenothiazine derivative and the base.

-

Dry the mixture under vacuum for 1 hour.

-

Backfill the test tube with an inert gas (N₂ or Ar).

-

Add the anhydrous solvent, followed by the polyfluoroarene.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water (50 mL).

-

Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

Diagram: SNAr Reaction Workflow

Caption: General workflow for the SNAr reaction.

Electrophilic Aromatic Substitution: A Less Common but Valuable Pathway

While polyfluorinated heterocycles are electron-deficient, electrophilic aromatic substitution (EAS) can still be achieved, albeit under harsher conditions compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack. However, for π-rich heterocycles like furans and thiophenes, EAS remains a viable functionalization strategy.

Regioselectivity in EAS Reactions

The regioselectivity of EAS on polyfluorinated heterocycles is influenced by both the directing effect of the heteroatom and the deactivating effect of the fluorine atoms. In furans, electrophilic attack preferentially occurs at the C-2 and C-5 positions due to the stabilization of the cationic intermediate by the oxygen atom.

Quantitative Data for Electrophilic Aromatic Substitution

| Heterocycle | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-Hydroxybenzonitrile | NBS, Silica gel, CCl₄, rt, 15 min | 2-Bromo-5-hydroxybenzonitrile | 73 | [12] | |

| Anisole | NBS, CH₃CN, rt, 10 min | 4-Bromoanisole | 96 | [13] | |

| Phenol | 20% Bromine in Acetic Acid | rt | 2,4,6-Tribromophenol | High | [7] |

Experimental Protocol: General Procedure for Electrophilic Bromination of an Activated Aromatic Compound

Materials:

-

Activated aromatic compound (e.g., Phenol) (50 mg)

-

20% Bromine in acetic acid solution

-

Aqueous NaHSO₃ solution

-

Water

Procedure:

-

Dissolve the activated aromatic compound in a suitable solvent (e.g., water for phenol).

-

Add the bromine solution dropwise with thorough mixing until a permanent red/brown color persists.

-

Add a few drops of aqueous NaHSO₃ solution to quench the excess bromine.

-

Collect the solid product by filtration (e.g., Hirsch funnel).

-

Wash the solid with cold water.

-

Dry the product and determine the yield and melting point.[7]

Diagram: Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism of electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are equally applicable to the functionalization of polyfluorinated heterocycles. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, offering a powerful tool for building molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is widely used for the arylation of polyfluorinated heterocycles.

Quantitative Data for Suzuki-Miyaura Coupling

| Heterocycle | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Fluoro-4-Iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [14] |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [13][15] |

| 6-Chloroindole | Phenylboronic acid | P1 precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Polyfluorinated heterocyclic halide (1.0 equiv)

-

Boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.1 equiv)

-

Base (e.g., Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O)

Procedure:

-

In a reaction vessel, combine the polyfluorinated heterocyclic halide, boronic acid/ester, palladium catalyst, and base.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.[14]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Quantitative Data for Sonogashira Coupling

| Heterocycle | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 3-Fluoro-4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 85-95 |[14] | | 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | rt | 93 |[10] |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

Polyfluorinated heterocyclic halide (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., Et₃N or DIPEA) (2.0-3.0 equiv)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the polyfluorinated heterocyclic halide and the terminal alkyne in the solvent, add the amine base.

-

Add the palladium catalyst and copper(I) co-catalyst.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1,3-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 110-120 | 70-85 |[14] | | 1,3-Dibromobenzene | Carbazole | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 (MW) | 80-95 |[14] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (2.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (5 mol%)

-

Ligand (e.g., XPhos) (7 mol%)

-

Base (e.g., t-BuONa) (2.2 equiv)

-

Dry toluene

Procedure:

-

In a reaction flask under an inert atmosphere, combine the aryl halide, amine, palladium catalyst, ligand, and base.

-

Add dry toluene.

-

Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) for 24 hours.

-

Cool the reaction, dilute with an organic solvent (e.g., DCM), and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.[14]

Diagram: Catalytic Cycles of Cross-Coupling Reactions

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.

Cycloaddition Reactions: Constructing Rings with Precision

Cycloaddition reactions provide an elegant and atom-economical way to construct new rings, and polyfluorinated heterocycles can participate as either the diene or dienophile component.

Diels-Alder Reactions

In Diels-Alder reactions, polyfluorinated heterocycles can act as electron-poor dienes, reacting with electron-rich dienophiles in an inverse-electron-demand fashion. Alternatively, they can function as dienophiles if they contain an activated double bond.

Quantitative Data for Diels-Alder Reactions

| Diene/Dienophile | Reaction Partner | Conditions | Product | Yield (%) | Reference |

| Perfluorinated thioketone (in situ) | 2,3-Dimethyl-1,3-butadiene | CsF, MeCN, rt | Dihydrothiopyran derivative | 78 | [16] |

| Thiophene | N-Phenylmaleimide | AlCl₃, DCM, rt, 4 days | Exo-adduct | ~90 (9:1 exo:endo) | [17][18] |

| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Enamine | Dioxane, reflux | Pyrimidine derivative | 70-85 | [11][16] |

Experimental Protocol: General Procedure for Diels-Alder Reaction of Thiophene with N-Phenylmaleimide

Materials:

-

Thiophene (5 equiv)

-

N-Phenylmaleimide (1 equiv)

-

AlCl₃ (1 equiv)

-

Dry dichloromethane (DCM)

Procedure:

-

To a solution of N-phenylmaleimide and thiophene in dry DCM, add pulverized AlCl₃.

-

Stir the mixture at room temperature for 4 days.

-

Quench the reaction with water.

-

Extract the mixture with DCM, wash the organic layers with brine, and dry over Na₂SO₄.

-

Evaporate the solvent and purify the adduct by column chromatography.[17][18]

1,3-Dipolar Cycloadditions

Polyfluorinated heterocycles can also participate in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides and nitrile imines to form five-membered heterocyclic rings.

Quantitative Data for 1,3-Dipolar Cycloadditions

| Dipolarophile | 1,3-Dipole | Conditions | Product | Yield (%) | Reference |

| Enamine | Perfluoroaryl azide | CDCl₃, 25°C | Triazoline derivative | High | [2] |

| Norbornene | Perfluoroaryl azide | CDCl₃, 25°C | Triazoline derivative | Moderate | [2] |

| Imidazole-2-thione | Nitrile imine | THF, Et₃N, rt, 6h | Thiazole derivative | 70-85 | [19] |

Diagram: Cycloaddition Reaction Pathways

Caption: General schemes for Diels-Alder and 1,3-dipolar cycloaddition reactions.

Conclusion

The reactivity of polyfluorinated heterocycles is a rich and diverse field, offering a multitude of opportunities for the synthesis of novel and valuable compounds. The electron-deficient nature of the fluorinated heterocyclic core is the primary driver of their reactivity, making nucleophilic aromatic substitution the most prominent reaction pathway. However, as this guide has demonstrated, electrophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions also provide powerful tools for their functionalization. A thorough understanding of the principles governing these reactions, coupled with the detailed experimental protocols provided, will empower researchers to effectively harness the synthetic potential of this important class of molecules in their pursuit of new medicines and materials.

References

- 1. m.youtube.com [m.youtube.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkenes in [2+2+2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol - Enamine [enamine.net]

- 17. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

Navigating the Safety Profile of 2,3,5-Trifluoropyridine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialized reagents is paramount. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS) for 2,3,5-Trifluoropyridine, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The following sections delineate its chemical and physical properties, associated hazards, and requisite safety procedures, ensuring its responsible and safe utilization in a laboratory setting.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design. The key quantitative data from its Material Safety Data Sheet are summarized below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H2F3N |

| Molecular Weight | 133.07 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pungent[1][2] |

| Boiling Point | 102 °C[3] |

| Flash Point | 30 °C[3] |

| Density | 1.499 g/mL at 25/4 °C[3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, acetone, and xylene.[3] |

Hazard Identification and Classification

| Hazard Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapour[2][4] |

| Skin irritation | H315 | Causes skin irritation[2] |

| Eye irritation | H319 | Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2] |

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is crucial when working with this compound to mitigate risks of exposure and accidents. The following sections provide detailed methodologies for safe handling, storage, and emergency procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use for any signs of degradation.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, a full-body chemical suit may be necessary. Ensure that all skin is covered.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

-

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapors or mists.

-

Keep away from heat, sparks, and open flames.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[3]

-

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and correct action is vital to minimize harm to personnel and the environment.

First Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

This compound is a flammable liquid.[2][4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated. Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides, hydrogen fluoride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound.

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent the spill from entering drains, sewers, or waterways.

-

-

Containment and Cleanup:

-

For small spills, absorb with a non-combustible material such as sand, earth, or vermiculite.[1]

-

Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

-

For large spills, dike the area to contain the spill and contact emergency services.

-

Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to a spill of this compound.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,3,5-Trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trifluoropyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its strategic fluorine substitutions can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the primary synthetic methodologies, including halogen exchange (Halex) reactions, synthesis from highly fluorinated precursors, and potential alternative routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, process development, and materials science.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This compound, a substituted pyridine ring with a specific trifluorination pattern, has emerged as a valuable synthon for introducing these desirable properties.

First synthesized in the latter half of the 20th century, the development of efficient and scalable synthetic routes to this compound has been driven by its increasing importance in various applications.[1] While no single individual is credited with its initial discovery, its emergence is linked to the broader exploration of fluorinated heterocyclic compounds for industrial purposes.[1] This guide will explore the key historical synthetic methods that have been developed for the preparation of this important molecule.

Primary Synthetic Methodologies

The synthesis of this compound has been approached from several distinct strategic starting points. The most historically significant and industrially relevant methods are detailed below.

Halogen Exchange (Halex) Reaction from 2,3,5-Trichloropyridine

The halogen exchange (Halex) reaction is a widely utilized industrial method for the synthesis of fluorinated aromatic compounds. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt, typically potassium fluoride (KF). The synthesis of the related compound, 2,3-difluoro-5-chloropyridine, from 2,3,5-trichloropyridine provides a well-documented example of this approach and serves as a foundational process for obtaining the trifluorinated analog.[2]

Reaction Scheme:

Figure 1: General scheme for the Halex synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2,3-difluoro-5-chloropyridine): [2]

A mixture of 2,3,5-trichloropyridine, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane is heated at elevated temperatures. The reaction proceeds in a stepwise manner, with the chlorine atoms being sequentially replaced by fluorine. To achieve the trifluorinated product, more forcing conditions, such as higher temperatures, longer reaction times, and a higher molar excess of potassium fluoride, are typically required compared to the synthesis of the difluoro-chloro analog. The reaction progress is monitored by gas chromatography (GC). Upon completion, the product is isolated by distillation.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [2] |

| Fluorinating Agent | Potassium Fluoride (KF) | [2] |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or Sulfolane | [2] |

| Catalyst | Tetrabutylphosphonium bromide (Phase-transfer) | [2] |

| Temperature | 180-230 °C | [2] |

| Yield | ~40-42% (for 2,3-difluoro-5-chloropyridine) | [2] |

Table 1: Summary of reaction parameters for the Halex synthesis of fluorinated pyridines from 2,3,5-trichloropyridine.

Synthesis from Pentafluoropyridine

A laboratory-scale synthesis of this compound has been reported starting from the readily available pentafluoropyridine. This method involves a reductive defluorination, offering a high-yield route to the target molecule.

Reaction Scheme:

Figure 2: Synthesis of this compound from pentafluoropyridine.

Experimental Protocol:

To a stirred solution of pentafluoropyridine in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is added a solution of lithium aluminum hydride (LiAlH4) in THF. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for an extended period. The reaction is then quenched by the careful addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by preparative gas chromatography.

| Parameter | Value/Condition |

| Starting Material | Pentafluoropyridine |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours |

| Yield | High |

Table 2: Summary of reaction parameters for the synthesis of this compound from pentafluoropyridine.

Alternative and Emerging Synthetic Routes

While the Halex reaction and synthesis from pentafluoropyridine represent the most established methods, other synthetic strategies have been explored for the preparation of fluorinated pyridines. These alternative routes, while not yet widely adopted for this compound specifically, hold potential for future development.

Balz-Schiemann Reaction from Aminopyridines

The Balz-Schiemann reaction is a classical method for the introduction of fluorine onto an aromatic ring. This reaction proceeds via the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. While a direct Balz-Schiemann synthesis of this compound from a corresponding aminopyridine has not been extensively reported, this route remains a plausible, albeit potentially low-yielding, synthetic strategy. The challenge lies in the synthesis and selective diazotization of a suitable aminotrifluoropyridine precursor.

Figure 3: Generalized workflow of the Balz-Schiemann reaction.

Transition-Metal-Catalyzed Fluorination

Modern synthetic organic chemistry has seen the rapid development of transition-metal-catalyzed methods for the formation of carbon-fluorine bonds. Catalysts based on palladium, copper, and other transition metals have been employed for the fluorination of aryl halides and pseudohalides. While specific examples of the application of these methods for the synthesis of this compound are not yet prevalent in the literature, this remains an active area of research with the potential to offer milder reaction conditions and improved functional group tolerance compared to traditional methods.[3]

References

An In-depth Technical Guide to the Electrophilicity of the 2,3,5-Trifluoropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,5-trifluoropyridine ring is a highly versatile and increasingly important scaffold in modern medicinal chemistry and drug development. The strategic placement of three electron-withdrawing fluorine atoms significantly modulates the electronic properties of the pyridine core, rendering it exceptionally electrophilic. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide offers a comprehensive overview of the electrophilicity of the this compound ring, including its electronic properties, reactivity in SNAr reactions, and practical applications in the synthesis of pharmaceutically relevant molecules. Detailed experimental protocols and mechanistic insights are provided to aid researchers in harnessing the unique reactivity of this important building block.

Introduction

Fluorine-containing heterocycles have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among these, polyfluorinated pyridines, and specifically this compound, have emerged as valuable intermediates. The cumulative inductive effect of the three fluorine atoms dramatically lowers the electron density of the pyridine ring, making it a potent electrophile. This guide delves into the core principles governing the electrophilicity of the this compound ring and its subsequent reactivity.

Electronic Properties and Electrophilicity

The high electrophilicity of the this compound ring is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms. This is quantitatively reflected in its low basicity, as indicated by its predicted pKa value.

Table 1: Physicochemical and Electronic Properties of this compound

| Property | Value | Reference |

| Predicted pKa | -5.28 ± 0.20 | [1][2] |

| Molecular Formula | C₅H₂F₃N | [3] |

| Molecular Weight | 133.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 102 °C | [4] |

| Density | 1.499 g/cm³ | [4] |

The Hammett substituent constants (σ) for fluorine further illustrate its electron-withdrawing character, which is a key contributor to the enhanced electrophilicity of the pyridine ring.

Table 2: Hammett Substituent Constants for Fluorine

| Constant | Value |

| σmeta | 0.34 |

| σpara | 0.06 |

The positive values for both σmeta and σpara indicate that fluorine is an electron-withdrawing group through both inductive and resonance effects, although the inductive effect is dominant. In the this compound ring, the fluorine atoms at the 2- and 3- positions, and to a lesser extent the 5-position, work in concert to significantly deplete the electron density of the ring, thereby activating it for nucleophilic attack.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of a fluoride ion. The general mechanism for the SNAr reaction on a fluoropyridine is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

Regioselectivity

In this compound, the positions most susceptible to nucleophilic attack are C2 and C6 (ortho to the nitrogen) and C4 (para to the nitrogen), due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. However, in this compound, the substitution pattern dictates that the most likely position for nucleophilic attack is the C2 position, followed by the C6 (unsubstituted) and C4 (unsubstituted) positions. The fluorine at the 2-position is the most activated leaving group.

Kinetic Data and Comparative Reactivity

While specific kinetic data for the SNAr reaction of this compound with a wide range of nucleophiles is not extensively reported, studies on related fluoropyridines provide valuable insights into its reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior activating effect of fluorine as a leaving group in SNAr reactions.[2]

Kinetic studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provide a useful comparison of leaving group ability.

Table 3: Third-Order Rate Constants for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C

| Substituent (Leaving Group) | k₃ (M⁻²s⁻¹) | Relative Rate |

| 2-F | 0.013 ± 0.001 | 1.0 |

| 2-Cl | 0.013 ± 0.001 | 1.0 |

| 2-Br | 0.012 ± 0.001 | 0.92 |

| 2-I | 0.009 ± 0.001 | 0.69 |

| 2-CN | 0.65 ± 0.03 | 50 |

| 4-CN | 0.58 ± 0.03 | 44.6 |

Data adapted from J. Org. Chem. 2014, 79, 18, 8789–8797.[1][5][6]

While this data is for N-methylpyridinium ions, it demonstrates that under these specific conditions, the 2-fluoro substituent is a very effective leaving group, with reactivity comparable to the chloro and bromo analogues. The significantly higher reactivity of the cyano-substituted pyridinium ions is attributed to the strong electron-withdrawing nature of the cyano group, which further activates the ring towards nucleophilic attack.[1][6] Based on these trends, the multiple fluorine atoms on the this compound ring are expected to render it highly reactive towards nucleophilic substitution.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and a representative SNAr reaction.

Synthesis of this compound from 2,3,5-Trichloropyridine

The synthesis of this compound is typically achieved through a halogen exchange (HALEX) reaction from the corresponding trichloropyridine.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

To a stirred mixture of finely divided potassium fluoride (effective amount) in a polar aprotic diluent such as sulfolane, add 2,3,5-trichloropyridine.[7]

-

Heat the reaction mixture to a temperature of 180-240 °C.[7]

-

The reaction can be optionally carried out in the presence of a phase-transfer catalyst.[7]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, the product, this compound, is isolated by distillation.[7]

SNAr Reaction of this compound with Morpholine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile, morpholine.

Reaction Scheme:

Figure 2: SNAr of this compound with Morpholine.

Materials:

-

This compound (1.0 equivalent)

-

Morpholine (1.2 equivalents)

-

Potassium phosphate (K₃PO₄) (1.5 equivalents)

-

Anhydrous tert-amyl alcohol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[2]

-

Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).[2]

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[2]

-

Stir the reaction mixture and heat to 110 °C.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholino)-3,5-difluoropyridine.

Table 4: Spectroscopic Data for this compound and a Representative SNAr Product

| Compound | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | 19F NMR (CDCl₃, δ) |

| This compound | 7.36-7.44 (m, 1H), 7.88-7.89 (m, 1H)[7] | Not readily available | Not readily available |

| 2-(morpholino)-3,5-difluoropyridine | 3.2 (m, 4H), 3.6 (m, 4H), 7.0 (m, 1H)[8] | Not readily available | Not readily available |

Mechanistic Insights and Visualizations

The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. The following diagrams illustrate the key steps.

Figure 3: Experimental Workflow for SNAr Reaction.

Figure 4: General Mechanism of SNAr Reaction.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The introduction of the trifluoropyridine moiety can significantly enhance the pharmacological properties of a drug candidate. The SNAr reactivity of this ring system allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. Derivatives of this compound have been incorporated into compounds with potential applications as kinase inhibitors, antivirals, and central nervous system agents.

Conclusion

The this compound ring is a highly electrophilic heterocycle that readily undergoes nucleophilic aromatic substitution. This reactivity is a direct result of the strong electron-withdrawing effects of the three fluorine atoms. The predictable regioselectivity and high reactivity of this compound make it an invaluable tool for the synthesis of complex, highly functionalized pyridine derivatives. This guide has provided a comprehensive overview of the electronic properties, reactivity, and practical applications of this important building block, along with detailed experimental protocols and mechanistic insights to facilitate its use in research and development. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 8. magritek.com [magritek.com]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the role of fluorinated pyridines in drug discovery. It delves into the synthesis of these crucial building blocks, the profound impact of fluorination on key drug-like properties, and their successful application in FDA-approved therapeutics. Through detailed experimental protocols, quantitative data analysis, and visual representations of signaling pathways and experimental workflows, this document serves as an essential resource for researchers aiming to leverage the unique advantages of fluorinated pyridines in the design of next-generation therapies.

The Role of Fluorine in Modulating Physicochemical Properties

The introduction of fluorine into a pyridine ring can dramatically alter its electronic and physical properties, leading to significant improvements in a compound's drug-like characteristics. These modifications are often key to overcoming challenges in drug development, such as poor metabolic stability, low bioavailability, and off-target toxicity.[1][2]

Impact on pKa and Lipophilicity

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen.[3] This reduction in basicity can be advantageous in preventing off-target interactions with acidic cellular compartments and can influence a drug's absorption and distribution profile.

The effect of fluorination on lipophilicity (logP or logD) is more nuanced. While the introduction of a single fluorine atom can increase lipophilicity, the overall impact is highly dependent on the substitution pattern and the presence of other functional groups.[4][5][6] This allows for the fine-tuning of a molecule's solubility and permeability, which are critical for oral bioavailability.

| Compound | logD at pH 7.4 | pKa | Reference |

| 2-(methylthio)pyridine | 1.69 | 3.69 | [4] |

| 2-((difluoromethyl)thio)pyridine | 1.95 | Not Reported | [4] |

| 2-((trifluoromethyl)thio)pyridine | 2.13 | 0.97 | [4] |

Table 1: Impact of Fluorination on the logD and pKa of 2-substituted Pyridines. The progressive fluorination of the methylthio group leads to an increase in lipophilicity and a significant decrease in the pKa of the pyridine nitrogen.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[7] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.[2]

| Compound Pair | Non-fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement |

| MK2 Inhibitor (Example 1) | 1 | 19 | >9 |

| MK2 Inhibitor (Example 2) | <5 | 45 | >9 |

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated MK2 Inhibitors in Human Liver Microsomes. The introduction of fluorine leads to a dramatic increase in the metabolic half-life.[5]

Synthesis of Fluorinated Pyridines

The ability to efficiently synthesize fluorinated pyridine building blocks is crucial for their application in drug discovery. A variety of methods have been developed for the regioselective introduction of fluorine onto the pyridine ring.

Synthesis of 2-Fluoropyridines

A common and efficient method for the synthesis of 2-fluoropyridines involves the nucleophilic displacement of a leaving group, such as a chloro or bromo substituent, with a fluoride source.[8] An alternative and often milder approach utilizes pyridine N-oxides as starting materials.[8]

-

Activation of Pyridine N-Oxide: To a solution of the pyridine N-oxide (1.0 equiv) in an anhydrous solvent such as dichloromethane or acetonitrile, add a suitable activating agent like triflic anhydride (Tf₂O) or tosyl chloride (TsCl) (1.1 equiv) at 0 °C.

-

Formation of Pyridyltrialkylammonium Salt: After stirring for 30 minutes, add a trialkylamine, such as triethylamine or trimethylamine (1.5 equiv), and allow the reaction to warm to room temperature. Stir for 2-4 hours until the formation of the pyridyltrialkylammonium salt is complete.

-

Fluorination: The isolated salt is then treated with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2, in a polar aprotic solvent like DMSO. The reaction is typically heated to 110 °C for 5-15 minutes.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 2-fluoropyridine.

Synthesis of 3-Fluoropyridines

The synthesis of 3-fluoropyridines is often more challenging due to the lower reactivity of the 3-position towards nucleophilic substitution. Common methods include the Balz-Schiemann reaction of 3-aminopyridines or halogen exchange reactions on 3-bromo or 3-chloropyridines.[9] More recent methods have utilized photoredox catalysis to achieve this transformation.[10]

-

Reaction Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 equiv), silyl enol ether (1.5 equiv), and a photoredox catalyst such as fac-[Ir(ppy)₃] (1-2 mol%).

-

Solvent and Degassing: Add an anhydrous, degassed solvent like acetonitrile. The reaction mixture should be thoroughly degassed by freeze-pump-thaw cycles.

-

Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

-

Condensation: To the reaction mixture, add ammonium acetate (5.0 equiv) and heat the reaction at 80 °C for 2-4 hours to facilitate the condensation and formation of the 3-fluoropyridine ring.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 3-fluoropyridine.

Fluorinated Pyridines in FDA-Approved Drugs: Case Studies

The successful application of fluorinated pyridines in medicinal chemistry is evidenced by their presence in numerous FDA-approved drugs. These case studies highlight how the strategic incorporation of fluorine has led to significant therapeutic advancements.

Alpelisib: A PI3Kα Inhibitor for Breast Cancer

Alpelisib (Piqray) is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα), which is frequently mutated in breast cancer.[11] The drug contains a 2-(trifluoromethyl)-4-pyridinyl moiety. The trifluoromethyl group is crucial for its high affinity to the PI3K binding site and contributes to its excellent oral bioavailability and metabolic stability.[11]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][12][13][14] In many cancers, this pathway is aberrantly activated. Alpelisib inhibits PI3Kα, thereby blocking the downstream signaling and inhibiting cancer cell growth.

Vericiguat: A Soluble Guanylate Cyclase Stimulator for Heart Failure

Vericiguat (Verquvo) is a novel treatment for chronic heart failure. It is a stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the nitric oxide (NO) signaling pathway.[15] Vericiguat contains a 5-fluoropyridine moiety. The fluorine atom enhances the metabolic stability of the molecule and contributes to its favorable pharmacokinetic profile, including a lower clearance rate.[16]

Lemborexant: A Dual Orexin Receptor Antagonist for Insomnia

Lemborexant (Dayvigo) is a dual orexin receptor antagonist used for the treatment of insomnia.[4][17] It contains a 5-fluoropyridin-2-yl group. The presence of the fluorine atom is crucial for achieving high in vitro binding affinity, good solubility, and a favorable overall pharmacological profile.[11]

| Drug | Fluorinated Pyridine Moiety | Therapeutic Area | Key Impact of Fluorination |

| Alpelisib | 2-(Trifluoromethyl)pyridine | Oncology | Enhanced binding affinity, metabolic stability, and oral bioavailability[11] |

| Vericiguat | 5-Fluoropyridine | Cardiovascular | Increased metabolic stability and lower clearance[16] |

| Lemborexant | 5-Fluoropyridine | Neuroscience | Improved binding affinity, solubility, and pharmacological profile[11] |

Table 3: FDA-Approved Drugs Containing Fluorinated Pyridine Moieties.

Experimental Workflow for Synthesis and Evaluation

The development of a new drug candidate containing a fluorinated pyridine moiety typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Fluorinated pyridines are indispensable building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the precise modulation of a molecule's physicochemical and pharmacokinetic properties, leading to the development of safer and more effective medicines. This guide has provided a technical overview of the synthesis, properties, and applications of fluorinated pyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to leverage these unique scaffolds in the design of innovative therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. medkoo.com [medkoo.com]

2,3,5-Trifluoropyridine: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2,3,5-trifluoropyridine, a key building block in the pharmaceutical and agrochemical industries.[1][2][3] Due to its unique chemical properties imparted by the fluorine atoms, understanding its stability profile is critical for synthesis, formulation, and safe handling. The introduction of fluorine atoms can significantly enhance the metabolic stability and biological activity of drug molecules.[1][2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is sparingly soluble in water but miscible with common organic solvents.[2]

| Property | Value | Reference |

| Molecular Formula | C5H2F3N | [2] |

| Molecular Weight | 133.07 g/mol | [4] |

| Boiling Point | 102 °C | [4] |

| Density | 1.499 g/cm³ (at 20 °C) | [4] |

| Flash Point | 30 °C | |

| pKa | -5.28 ± 0.20 (Predicted) | [2] |

Chemical Stability and Reactivity

The pyridine ring, substituted with three highly electronegative fluorine atoms, is electron-deficient, which influences its reactivity.[2] This compound is generally considered chemically stable under standard conditions but exhibits reactivity with certain classes of reagents.

Incompatibilities

To ensure safety and stability, this compound should be stored away from the following:

-

Strong Bases and Nucleophiles: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Reactions with strong nucleophiles can lead to substitution of one or more fluorine atoms.[2]

-

Strong Acids: While the pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine atoms, strong acids can cause protonation and potential degradation.[1]

-

Strong Oxidizing Agents: As with many organic compounds, it can react exothermically with strong oxidants.[1]

-

Reducing Agents: The compound can be reduced under certain conditions.[2]

-

Reactive Metals: Contact with reactive metals may trigger exothermic or corrosive reactions.[2]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as nitrogen or argon.[1]

Decomposition Pathways

While specific experimental studies on the decomposition of this compound are not extensively available in the public domain, its degradation can be predicted based on general principles of organic chemistry and data from related fluorinated compounds. Forced degradation studies, a common practice in the pharmaceutical industry, are designed to identify potential degradation products under stress conditions.[5][6][7]

Thermal Decomposition

Upon heating to high temperatures, particularly during combustion, fluorinated organic compounds can decompose to produce hazardous substances. For this compound, these would likely include:

-

Hydrogen fluoride (HF)

-

Oxides of nitrogen (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

The thermal stability of polyfluorinated aromatic compounds is generally high, but the specific decomposition temperature and products for this compound would require experimental determination through techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Photochemical Decomposition

Photochemical stability is a critical parameter, especially for drug substances. Some fluorinated pyridines are known to undergo photochemical reactions. For instance, C-H bond activation of this compound under photolytic conditions has been reported, suggesting a potential pathway for photochemical degradation. The quantum yield for such reactions would determine the rate and extent of photodegradation.

Hydrolytic Decomposition

Hydrolysis under acidic or basic conditions is a common degradation pathway for many pharmaceuticals. Given the stability of the C-F bond, this compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, nucleophilic substitution of a fluorine atom by a hydroxide ion could occur, leading to the formation of fluorinated hydroxypyridines.